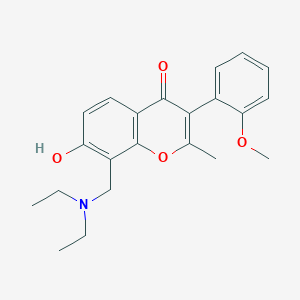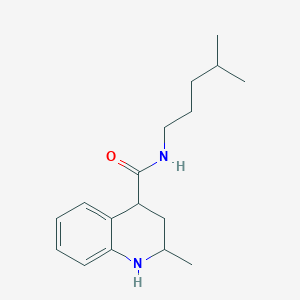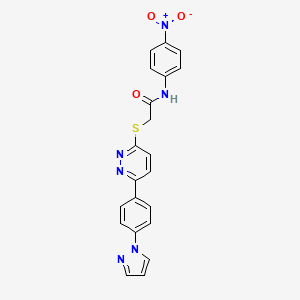
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine, also known as MP3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP3 belongs to the class of compounds known as monoamine oxidase inhibitors (MAOIs), which are known to have antidepressant and anxiolytic effects. In
Mécanisme D'action
The mechanism of action of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine involves the inhibition of MAO, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine increases the levels of these neurotransmitters in the brain, which can lead to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in anxiety. It has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine in lab experiments is its specificity for inhibiting MAO. This allows for a more targeted approach in studying the effects of MAO inhibition on neurotransmitter levels and mood. However, one limitation of using (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine is its potential toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
For research on (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine could include studying its potential therapeutic effects in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be done to optimize the synthesis method of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine to improve its efficiency and reduce its toxicity. Finally, the development of new MAO inhibitors with improved specificity and safety profiles could also be an area of future research.
In conclusion, (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine is a promising compound that has shown potential therapeutic effects in the treatment of depression and anxiety disorders. Its mechanism of action involves the inhibition of MAO, which leads to an increase in neurotransmitter levels in the brain. While there are limitations to its use in lab experiments, further research on (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine could lead to the development of new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine involves the reaction of 2-methylpyridine-3-carbaldehyde with (S)-(-)-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain pure (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine.
Applications De Recherche Scientifique
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine has been studied for its potential therapeutic effects in the treatment of depression and anxiety disorders. It has been shown to inhibit the activity of MAO, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine increases the levels of these neurotransmitters in the brain, which can lead to an improvement in mood and a reduction in anxiety.
Propriétés
IUPAC Name |
(2S)-2-methyl-3-pyridin-3-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(6-10)5-9-3-2-4-11-7-9/h2-4,7-8H,5-6,10H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKUGXSNSOEEGF-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CN=CC=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631304.png)
![Tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2631305.png)

![(E)-N-benzyl-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2631310.png)
![4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2631311.png)

![2-Cyclopropyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2631313.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2631315.png)




